4-(((1H-Indol-3-yl)methyl)amino)benzoic acid
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Overview
Description
4-(((1H-Indol-3-yl)methyl)amino)benzoic acid is a compound that features an indole moiety connected to a benzoic acid structure via a methylamino linker. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-Indol-3-yl)methyl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-formylindole. The reaction is carried out in an ethanolic solution and refluxed for several hours. The resulting product is then concentrated, cooled, and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((1H-Indol-3-yl)methyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or benzoic acid moieties.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(((1H-Indol-3-yl)methyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(((1H-Indol-3-yl)methyl)amino)benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it effective against various diseases . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
4-((1H-Indazol-3-yl)methyl)amino)benzoic acid: A structurally similar compound with variations in the indole moiety.
Uniqueness
4-(((1H-Indol-3-yl)methyl)amino)benzoic acid stands out due to its unique combination of the indole and benzoic acid structures, which confer specific biological activities and chemical reactivity. Its ability to form stable metal complexes and its diverse range of applications in scientific research further highlight its uniqueness .
Properties
CAS No. |
74028-16-3 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(1H-indol-3-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)11-5-7-13(8-6-11)17-9-12-10-18-15-4-2-1-3-14(12)15/h1-8,10,17-18H,9H2,(H,19,20) |
InChI Key |
VUFNUVKPAYTNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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